
5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol” seems to be a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the properties of the molecules it’s part of .
Molecular Structure Analysis
The molecular structure of a similar compound, “5-[3-(Trifluoromethyl)phenyl]furfural”, has been reported. It has a molecular formula of C12H7F3O2, an average mass of 240.178 Da, and a monoisotopic mass of 240.039810 Da .
Chemical Reactions Analysis
The trifluoromethyl group is known to be involved in various chemical reactions. For example, a study reported the use of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in promoting organic transformations . Another study reported the hydrogenation of a compound containing a trifluoromethyl group .
Safety and Hazards
The safety data sheet for “3-Fluoro-5-(trifluoromethyl)phenyl isocyanate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction. It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Orientations Futures
The future directions for research on “5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol” and related compounds could include further exploration of their synthesis, properties, and potential applications. The trifluoromethyl group, in particular, is of interest due to its presence in many pharmaceutical compounds .
Propriétés
Numéro CAS |
108413-50-9 |
|---|---|
Formule moléculaire |
C9H5F3N2OS |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-3-1-2-5(4-6)7-13-14-8(16)15-7/h1-4H,(H,14,16) |
Clé InChI |
NOUYMYSPIXNRAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)O2 |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




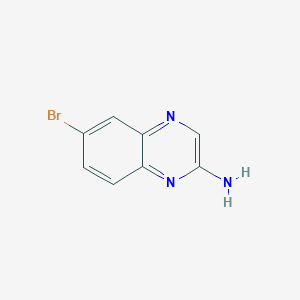

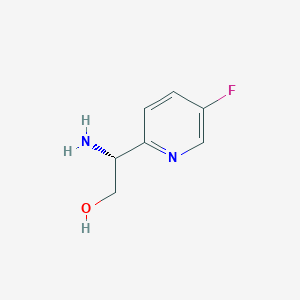

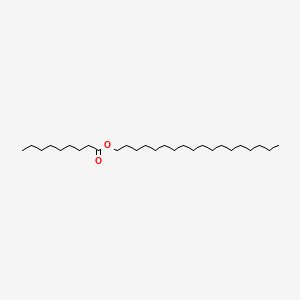




![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)
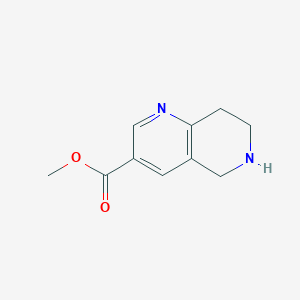
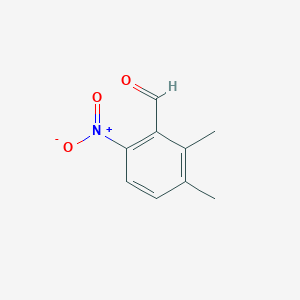
![Imidazo[1,2-a]pyridin-7-ylboronic acid](/img/structure/B3184289.png)